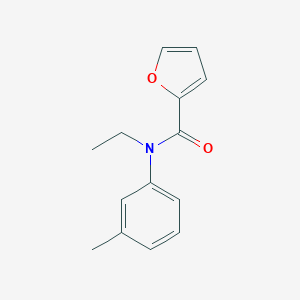![molecular formula C14H14ClN3O3S B417443 2-[5-(2-Cloro-fenil)-[1,3,4]oxadiazol-2-ilsulfanyl]-1-morfolin-4-il-etanona CAS No. 337505-38-1](/img/structure/B417443.png)
2-[5-(2-Cloro-fenil)-[1,3,4]oxadiazol-2-ilsulfanyl]-1-morfolin-4-il-etanona
Descripción general
Descripción
The compound “2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the creation of fresh 1,3,4-oxadiazole derivatives and analogues . These compounds are then examined for their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms .Mecanismo De Acción
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. The specific targets can vary depending on the exact structure and functional groups present in the molecule.
Mode of Action
Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The exact mode of action would depend on the specific target and the environment in which the compound is active.
Biochemical Pathways
Given the broad range of activities associated with oxadiazoles , it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.
Pharmacokinetics
The molecular weight of the compound is 455926 , which could influence its absorption and distribution. The presence of the morpholinyl group could potentially influence its metabolism
Result of Action
Given the range of activities associated with oxadiazoles , the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone in lab experiments is its potential for use in various fields, including medicine, biochemistry, and microbiology. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to better understand its mechanism of action and potential for use as a diagnostic tool.
Métodos De Síntesis
The synthesis of 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the final product.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 2-[5-(2-Cloro-fenil)-[1,3,4]oxadiazol-2-ilsulfanyl]-1-morfolin-4-il-etanona
Actividad anticancerígena: El compuesto ha mostrado promesa en el campo de la oncología. Se ha sintetizado y evaluado por su potencial para inhibir el crecimiento de las células cancerosas. La presencia del anillo 1,3,4-oxadiazol es significativa ya que se han identificado varios derivados como poseedores de propiedades anticancerígenas . Este compuesto podría ser parte de terapias contra el cáncer dirigidas, centrándose en vías moleculares específicas involucradas en el desarrollo y la progresión tumoral.
Propiedades antimicrobianas: La investigación indica que los derivados del 1,3,4-oxadiazol, como nuestro compuesto de interés, exhiben actividad antimicrobiana . Esta aplicación es crucial en el desarrollo de nuevos antibióticos para combatir las cepas resistentes de bacterias y otros patógenos.
Potencial antioxidante: La respuesta al estrés oxidativo en las células puede ser mitigada por compuestos con propiedades antioxidantes. El compuesto en cuestión podría utilizarse en la investigación centrada en reducir el daño oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos .
Efectos inmunoestimulantes: Se ha encontrado que los compuestos con un anillo oxadiazol/tiadiazol poseen efectos inmunoestimulantes . Esta propiedad puede aprovecharse en el desarrollo de tratamientos que potencien la respuesta del sistema inmunitario a las infecciones y posiblemente al cáncer.
Sondeo fluorescente para la cuantificación del ADN: Los derivados del oxadiazol se han utilizado como sondas fluorescentes para la determinación cuantitativa del ADN . Esta aplicación es particularmente útil en biología molecular e investigación genética, donde la cuantificación precisa del ADN es esencial.
Superación de la resistencia a los fármacos: La estructura del compuesto sugiere que podría desempeñar un papel en la superación de la resistencia a los múltiples fármacos (MDR) en la terapia contra el cáncer. Mediante el diseño de moléculas que puedan evadir los mecanismos de MDR, se pueden mejorar los tratamientos para los tipos de cáncer resistentes .
Inhibición de la tirosina quinasa: Las tirosina quinasas son enzimas que desempeñan un papel clave en las vías de señalización de las células. Los inhibidores de estas enzimas son importantes en el tratamiento de varios cánceres. Se podría explorar el potencial del compuesto como inhibidor de la tirosina quinasa para aplicaciones terapéuticas .
Inhibición de la catepsina K: La catepsina K es una enzima involucrada en la resorción ósea y es un objetivo para el tratamiento de la osteoporosis. Se podría investigar el compuesto por su potencial para inhibir la catepsina K, ofreciendo un nuevo enfoque para el tratamiento de enfermedades relacionadas con los huesos .
Propiedades
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTWCQZQKFVYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329244 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
337505-38-1 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



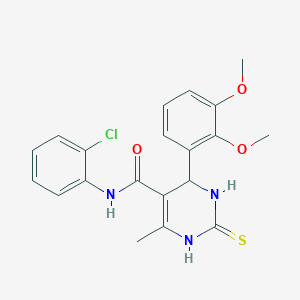
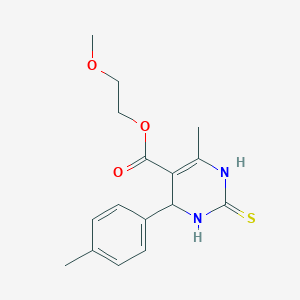
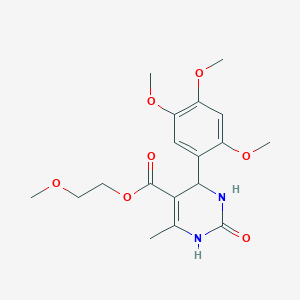

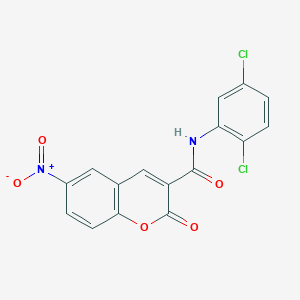

![7-(2-chlorobenzyl)-8-[(3-chloro-2-butenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417371.png)

![8-[Benzyl(methyl)amino]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione](/img/structure/B417375.png)
![1-[2-(6-Methoxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-4-methyl-pyridinium](/img/structure/B417378.png)

![(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B417380.png)
